![molecular formula C22H22F3N3O4 B2792144 Phenyl 4-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate CAS No. 1235648-16-4](/img/structure/B2792144.png)
Phenyl 4-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate
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Description
Synthesis Analysis
Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . A serendipitous regioselective synthesis of DNA targeting agents, 1-trifluoroacetyl-3-aryl-5-((2-oxo-2-arylethyl)thio)-1,2,4-triazoles, has been achieved through the one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones .Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be synthesized and tested for its efficacy against a range of viral pathogens, contributing to the development of new antiviral drugs.
Anti-inflammatory Properties
The indole scaffold is known to possess anti-inflammatory activities. By extension, Phenyl 4-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate could be explored for its use in treating inflammatory conditions. Research could focus on synthesizing variants of this compound and evaluating their effectiveness in reducing inflammation in various disease models .
Anticancer Research
Indole derivatives have been found to have anticancer activities. The compound could be investigated for its potential to inhibit cancer cell growth or induce apoptosis in tumor cells. Studies could involve screening the compound against different cancer cell lines and examining its mechanism of action .
Antimicrobial and Antitubercular Effects
Compounds derived from indole have shown antimicrobial and antitubercular activities. This opens up the possibility of researching our compound as a new antimicrobial agent, particularly against drug-resistant strains of bacteria such as Mycobacterium tuberculosis .
Antidiabetic Applications
Indole derivatives have also been associated with antidiabetic effects. The compound could be studied for its potential to modulate blood glucose levels or enhance insulin sensitivity. Such research could lead to the development of novel therapeutic agents for diabetes management .
properties
IUPAC Name |
phenyl 4-[[[2-oxo-2-[3-(trifluoromethyl)anilino]acetyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O4/c23-22(24,25)16-5-4-6-17(13-16)27-20(30)19(29)26-14-15-9-11-28(12-10-15)21(31)32-18-7-2-1-3-8-18/h1-8,13,15H,9-12,14H2,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWJGNQRKCHMQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetamido)methyl)piperidine-1-carboxylate |
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